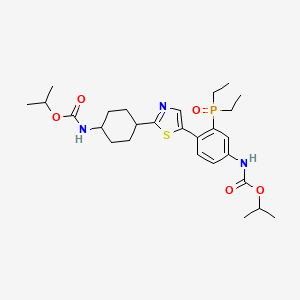
Rad51-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rad51-IN-6 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the RAD51 protein.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Rad51-IN-6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s activity.
Reduction: The addition of hydrogen or removal of oxygen can also modify the compound’s properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Aplicaciones Científicas De Investigación
Rad51-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA repair and the role of RAD51 in homologous recombination.
Biology: Researchers use this compound to investigate the cellular processes involved in DNA damage response and repair.
Medicine: The compound is being explored as a potential therapeutic agent for sensitizing cancer cells to treatments like chemotherapy and radiation therapy.
Industry: this compound could be used in the development of diagnostic tools and assays for detecting DNA repair deficiencies.
Mecanismo De Acción
Rad51-IN-6 exerts its effects by binding to the RAD51 protein, inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include:
RAD51 Protein: The primary target of this compound.
Homologous Recombination Pathway: The pathway disrupted by the inhibition of RAD51, leading to increased sensitivity to DNA-damaging agents.
Comparación Con Compuestos Similares
Rad51-IN-6 can be compared with other RAD51 inhibitors and DNA repair inhibitors:
Similar Compounds: Other RAD51 inhibitors include B02 and RI-1, which also target the RAD51 protein but may have different binding affinities and specificities.
Uniqueness: this compound is unique in its specific binding mode and its potential to be used in combination with other cancer therapies to enhance their efficacy.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and medical fields.
Propiedades
Fórmula molecular |
C27H40N3O5PS |
|---|---|
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
propan-2-yl N-[3-diethylphosphoryl-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32) |
Clave InChI |
NFBJDFHJSJHCAT-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


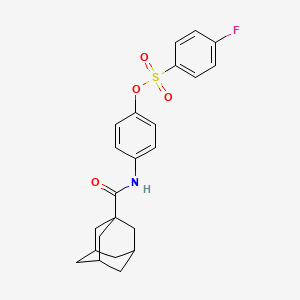
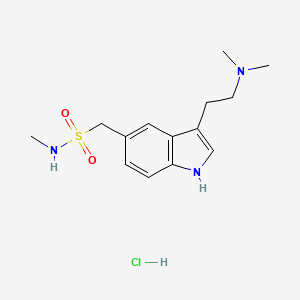
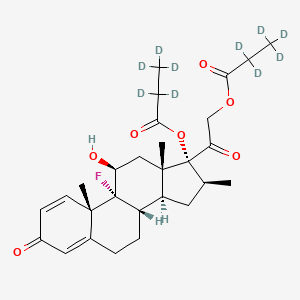
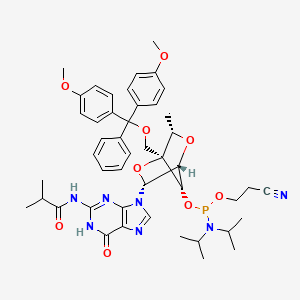
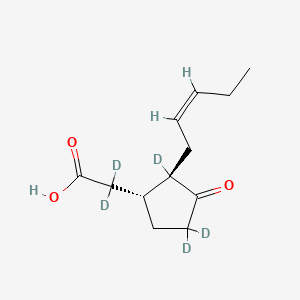
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

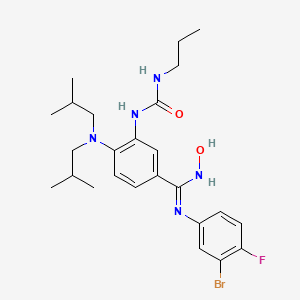
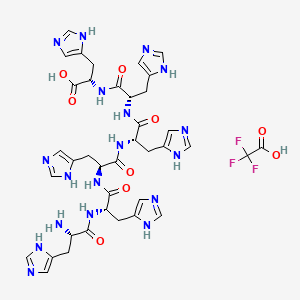
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
